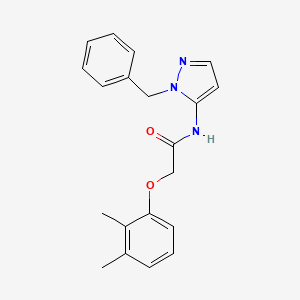![molecular formula C19H18ClN3O4 B11327633 2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11327633.png)
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide: , also known by its chemical formula C17H16ClN3O4 , is a synthetic compound with diverse applications. Let’s explore its properties and uses.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization of appropriate precursors.
Introduction of the Chlorophenoxy Group: The chlorophenoxy moiety is introduced via nucleophilic substitution or other suitable reactions.
Acetylation: The final step involves acetylating the amide nitrogen to yield the desired compound.
Reaction Conditions: Reaction conditions vary depending on the specific synthetic route. Solvents, catalysts, and temperatures play crucial roles in each step.
Industrial Production: While industrial-scale production methods are proprietary, the compound can be synthesized efficiently using established protocols.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidation under certain conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the chlorophenoxy group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles like sodium azide (NaN) or alkoxides.
Major Products: The major products depend on the specific reaction conditions. Potential products include derivatives with modified functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, antimicrobial, or anticancer properties).
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in the synthesis of other compounds or materials.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, researchers often compare it to related structures based on functional groups, substituents, and biological activity.
Propiedades
Fórmula molecular |
C19H18ClN3O4 |
|---|---|
Peso molecular |
387.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-25-16-8-7-13(9-12(16)2)18-19(23-27-22-18)21-17(24)11-26-15-6-4-5-14(20)10-15/h4-10H,3,11H2,1-2H3,(H,21,23,24) |
Clave InChI |
KIAFULHHJFEXOZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11327550.png)
![3-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11327558.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11327560.png)
![10-(4-ethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11327567.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11327575.png)
![Butyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11327583.png)
![3-butoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11327587.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11327591.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B11327596.png)
![N-[4-(dimethylamino)benzyl]-3-methyl-N-(pyridin-2-yl)benzamide](/img/structure/B11327598.png)
![5-fluoro-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11327599.png)
![1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11327602.png)

![4-tert-butyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11327612.png)
